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molecular formula C14H26O4 B8575982 ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate

ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate

Cat. No. B8575982
M. Wt: 258.35 g/mol
InChI Key: XJQQQMWWTJLKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513234B2

Procedure details

To a solution of ethyl 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanoate (11.3 g, 43.7 mmol) in toluene (300 mL) cooled to −78° C. under nitrogen was added diisobutylaluminum hydride 1.0M in heptane (53 mL, 52.5 mmol) slowly, keeping the internal temperature below −70° C. The mixture was allowed to stir in the cold for 15 minutes (TLC: 20% EtOAc in hexane). The reaction was quenched with MeOH (3.00 mL, 161 mmol) allowed to warm to −10 C, diluted with 500 mL of ethyl acetate and 500 mL of saturated NaCl. The mixture was allowed to warm and stir for 60 minutes forming a gel. The gelatinous mixture was filtered through diatomaceous earth and washed with 750 mL of ethyl acetate. The organic layer was separated, dried over MgSO4 and concentrated. Drying under vacuum gave 4,4-dimethyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanal as a clear oil: 1H NMR (400 MHz, CDCl3) δ 9.8 (s, 1H), 4.6 (t, 1H), 3.8 (m, 1H), 3.6 (m, 1H), 3.5 (d, 1H), 3.0, (d, 1H), 2.4 (m, 2H), 1.8 (m, 1H), 1.7-1.5 (m, 6H), 0.93 (s, 3H), 0.92 (s, 3H).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])([CH2:10][O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:3][CH2:4][C:5](OCC)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.CCCCCCC.CO>C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C.[Na+].[Cl-]>[CH3:1][C:2]([CH3:18])([CH2:10][O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1)[CH2:3][CH2:4][CH:5]=[O:6] |f:1.2,8.9|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
CC(CCC(=O)OCC)(COC1OCCCC1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
53 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −10 C
TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
forming a gel
FILTRATION
Type
FILTRATION
Details
The gelatinous mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with 750 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC(CCC=O)(COC1OCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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